Leuprolide Acetate EP Impurity D

HPLC Method Validation Chromatographic Purity USP Monograph

Leuprolide Acetate EP Impurity D, chemically designated as [4-(O-acetyl-L-serine)]leuprorelin or (Ser(Ac)⁴)-Leuprolide , is a specified impurity listed in the European Pharmacopoeia (EP) monograph for leuprolide acetate. This nonapeptide derivative differs from the parent active pharmaceutical ingredient (API), leuprolide (C₅₉H₈₄N₁₆O₁₂), by a single O-acetylation modification at the serine-4 residue, resulting in a molecular formula of C₆₁H₈₆N₁₆O₁₃ and a molecular weight of 1251.43 g/mol (free base).

Molecular Formula C61H86N16O13
Molecular Weight 1251.4 g/mol
Cat. No. B12393413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeuprolide Acetate EP Impurity D
Molecular FormulaC61H86N16O13
Molecular Weight1251.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C61H86N16O13/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1
InChIKeyWHHWJNZERMGNMU-HDJHSADSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leuprolide Acetate EP Impurity D: Analytical Reference Standard and Procurement Specification


Leuprolide Acetate EP Impurity D, chemically designated as [4-(O-acetyl-L-serine)]leuprorelin or (Ser(Ac)⁴)-Leuprolide [1], is a specified impurity listed in the European Pharmacopoeia (EP) monograph for leuprolide acetate . This nonapeptide derivative differs from the parent active pharmaceutical ingredient (API), leuprolide (C₅₉H₈₄N₁₆O₁₂), by a single O-acetylation modification at the serine-4 residue, resulting in a molecular formula of C₆₁H₈₆N₁₆O₁₃ and a molecular weight of 1251.43 g/mol (free base) [2]. As a fully characterized EP reference standard (CAS 1926163-25-8), it is supplied with comprehensive analytical data compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications .

Why Generic Impurity Standards Cannot Substitute for Leuprolide Acetate EP Impurity D in Regulated Analysis


Generic impurity reference materials or structurally similar analogs are not acceptable substitutes for Leuprolide Acetate EP Impurity D in regulatory-compliant analytical workflows. This impurity is distinguished by a precise and unique structural feature—O-acetylation of the serine-4 residue—which directly alters its physicochemical and chromatographic properties relative to the parent drug and other EP impurities [1]. The European Pharmacopoeia monograph explicitly identifies this specific acetylated derivative as 'Impurity D,' mandating its use as a discrete reference standard for system suitability, identification, and quantification [2]. Substituting with a non-acetylated impurity, a different positional isomer, or an uncharacterized degradation product would compromise the specificity of the analytical method, leading to inaccurate impurity profiling, potential failure of regulatory audits (e.g., ANDA, DMF), and misrepresentation of API purity. The quantifiable differences detailed below demonstrate why only the authentic EP Impurity D standard provides the requisite traceability and chromatographic resolution.

Quantitative Differentiation of Leuprolide Acetate EP Impurity D from API and Related Impurities


Chromatographic Resolution: Relative Retention Time (RRT) Distinction from Leuprolide API

Leuprolide Acetate EP Impurity D (identified as 'acetyl-leuprolide') exhibits a distinct and quantifiable chromatographic retention behavior compared to the leuprolide API. This differential retention is critical for achieving baseline resolution in purity assays [1]. The USP monograph for Leuprolide Acetate specifies a relative retention time (RRT) of approximately 1.5 for acetyl-leuprolide, relative to the leuprolide peak which is assigned an RRT of 1.00 [1].

HPLC Method Validation Chromatographic Purity USP Monograph

Structural and Molecular Weight Differentiation from Other EP Impurities

EP Impurity D possesses a unique structural modification, O-acetylation at serine-4, which results in a distinct molecular formula (C₆₁H₈₆N₁₆O₁₃) and molecular weight (1251.43 g/mol) compared to the parent API (C₅₉H₈₄N₁₆O₁₂, 1209.4 g/mol) [1][2]. This mass difference of +42.0 Da (corresponding to an acetyl group) provides a clear and unambiguous identifier in mass spectrometry (LC-MS) analyses [3]. In contrast, other EP impurities (e.g., A, E, H, F) which arise from stereochemical changes (epimerization) or deamidation, share the same molecular weight (1209.4 g/mol) as the API, making them isobaric and requiring more complex separation strategies .

Mass Spectrometry Impurity Identification Peptide Characterization

Regulatory Specification and Acceptance Criteria for Pharmaceutical Quality Control

Leuprolide Acetate EP Impurity D is a specified impurity in the European Pharmacopoeia monograph, meaning its identity and concentration are subject to defined acceptance criteria in drug substance and product specifications . While exact EP limits are proprietary, industry practice and USP guidelines for related substances in leuprolide acetate typically require that any individual unspecified impurity be limited to not more than (NMT) 0.5%, and total impurities NMT 2.5% . For specified impurities like Impurity D, even tighter limits (often in the 0.05% to 0.5% range) may be applied based on toxicological qualification or process capability .

ANDA Filing DMF Submission Regulatory Compliance

High-Value Application Scenarios for Procuring Leuprolide Acetate EP Impurity D


Regulatory-Compliant Analytical Method Development and Validation (AMV)

As a specified EP impurity, Impurity D is an essential reference standard for developing and validating HPLC and LC-MS methods intended for regulatory submission (e.g., ANDA, DMF). Its defined RRT of ~1.5 [1] serves as a critical system suitability parameter for confirming chromatographic resolution and method specificity. The unique +42 Da mass shift from the API [2] also makes it invaluable for validating MS detection and quantification parameters.

Quality Control (QC) Release and Stability Testing of Leuprolide API and Drug Products

In QC laboratories, Impurity D is used for the routine monitoring and quantification of this specific process-related or degradation impurity in leuprolide acetate batches. Its use as a certified reference standard ensures accurate determination of impurity levels against established acceptance criteria (e.g., ≤0.5%) , which is a mandatory requirement for batch release and ongoing stability studies.

Forced Degradation Studies to Elucidate API Stability Pathways

Procuring Impurity D enables the specific identification and tracking of the O-acetylated degradation pathway under stress conditions (e.g., heat, humidity, oxidative environment). Its distinct molecular weight (1251.43 g/mol) [2] and chromatographic profile [1] allow researchers to differentiate this pathway from others, such as deamidation or oxidation, providing crucial data for formulation development and shelf-life determination.

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